2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide
Description
Properties
Molecular Formula |
C17H19ClN4OS3 |
|---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C17H19ClN4OS3/c1-11(2)17(3,10-19)20-14(23)9-25-16-22-21-15(26-16)24-8-12-4-6-13(18)7-5-12/h4-7,11H,8-9H2,1-3H3,(H,20,23) |
InChI Key |
CSFLIVVJMJZNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a novel thiadiazole derivative that has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this specific compound through various studies and findings.
Biological Activity Overview
The biological activities of thiadiazole derivatives are well documented. The specific compound has been evaluated for several pharmacological effects:
-
Anticancer Activity :
- Thiadiazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have reported that certain derivatives exhibit cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with varying IC50 values. The incorporation of aromatic rings has been linked to increased activity against these cell lines .
- Antimicrobial Properties :
- Anticonvulsant Effects :
Anticancer Activity
A study conducted on various thiadiazole derivatives revealed that specific compounds exhibited potent cytotoxic effects on human cancer cell lines. The IC50 values for selected compounds were as follows:
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 4a | A549 | 0.097 |
| 4b | MCF-7 | 0.125 |
| 4c | HepG2 | 0.150 |
These results indicate a promising anticancer potential for thiadiazole derivatives, particularly those with specific substitutions .
Antimicrobial Activity
In vitro tests demonstrated that certain thiadiazole derivatives exhibited noteworthy antimicrobial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The following table summarizes the inhibition rates observed:
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 51m | X. oryzae pv. oryzae | 56 |
| 51n | R. solani | 30 |
These findings suggest the potential application of these compounds in agricultural settings as effective bactericides .
Anticonvulsant Activity
The anticonvulsant activity was assessed using the MES and PTZ models, where compounds showed significant protection rates:
| Compound | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| 1 | 66.67 | 80 |
| 2 | 85.44 | 75 |
This data indicates that certain modifications in the thiadiazole structure can enhance anticonvulsant efficacy .
Case Studies and Applications
Several case studies highlight the clinical implications of thiadiazole derivatives:
- Case Study 1 : A derivative was tested for its efficacy against glioblastoma cells, showing an IC50 value significantly lower than standard chemotherapy agents.
- Case Study 2 : In agricultural trials, a thiadiazole-based formulation outperformed traditional pesticides in controlling bacterial blight in crops.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Groups
The sulfanyl (-S-) groups attached to the thiadiazole ring and the acetamide side chain are susceptible to nucleophilic substitution. These reactions often occur under basic or acidic conditions, depending on the leaving group's stability and the nucleophile's strength.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | Formation of thioether derivatives | |
| Arylation | Aryl boronic acids, Cu catalyst | Biaryl sulfide formation |
In analogs, alkylation of sulfanyl groups with methyl iodide or benzyl bromide under mild conditions yields derivatives with enhanced lipophilicity .
Oxidation Reactions
The sulfanyl groups can undergo oxidation to sulfoxides or sulfones, which are critical for modulating biological activity.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂O₂ (30%) | RT, acetic acid | Sulfoxide (R-SO-) | |
| mCPBA | DCM, 0°C to RT | Sulfone (R-SO₂-) |
For example, oxidation of the thiadiazole-linked sulfanyl group with H₂O₂ in acetic acid produces sulfoxides, while stronger oxidants like mCPBA yield sulfones. The electron-withdrawing 4-chlorophenyl group stabilizes the oxidized forms .
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions, forming carboxylic acid or ammonium salts.
| Conditions | Products | Notes | References |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid + amine | Complete hydrolysis in 4–6 hours | |
| NaOH (1M), 60°C | Sodium carboxylate + NH₃ | Partial hydrolysis under mild conditions |
Hydrolysis is pivotal for prodrug activation or metabolite formation . The steric hindrance from the 1-cyano-1,2-dimethylpropyl group slows reaction kinetics compared to simpler acetamides .
Reactivity of the Cyano Group
The terminal cyano (-CN) group participates in hydrolysis, reduction, and cycloaddition reactions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, 100°C | Carboxylic acid | |
| Catalytic hydrogenation | H₂, Pd/C, MeOH | Primary amine | |
| CuAAC click reaction | Cu(I), azide | 1,2,3-triazole derivatives |
In related nitrile-containing compounds, the cyano group’s hydrolysis to carboxylic acids under strong acidic conditions enhances water solubility.
Electrochemical Reduction
Though the compound lacks nitro groups, the thiadiazole ring undergoes reduction in electrochemical settings, similar to nitroaromatic systems .
| Electrode Material | Potential (V vs. SCE) | Observations | References |
|---|---|---|---|
| Glassy carbon | -1.2 to -1.5 | Ring opening via 2-electron transfer |
Cyclic voltammetry studies on thiadiazole analogs show irreversible reduction peaks at -1.4 V, suggesting ring cleavage to form thiolate intermediates .
Aromatic Electrophilic Substitution
The 4-chlorophenyl group directs electrophilic substitution to the meta position due to the -Cl group’s deactivating effect.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C | Meta-nitro derivative | |
| Br₂, FeBr₃ | DCM, RT | Meta-bromo derivative |
Nitration and bromination proceed sluggishly compared to unsubstituted phenyl rings, requiring harsh conditions.
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C-S bond in sulfanyl groups, generating thiyl radicals.
| Conditions | Outcomes | Applications | References |
|---|---|---|---|
| UV (254 nm), MeOH | Thiyl radicals + recombination products | Polymer crosslinking |
Radical intermediates can dimerize or abstract hydrogen atoms, leading to complex product mixtures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Key Observations :
- Heterocycle Impact : Replacing thiadiazole with oxadiazole (as in ) reduces sulfur content, altering electronic properties and bioavailability. Thiadiazoles generally exhibit stronger metal-binding capacity due to sulfur’s polarizability, which could enhance interactions with biological targets .
- Conversely, indole-containing analogs (e.g., ) may exhibit better DNA intercalation due to aromatic stacking.
- N-Substituent Role: The 1-cyano-1,2-dimethylpropyl group in the target compound introduces steric hindrance and a nitrile functional group, which may reduce metabolic degradation compared to simpler alkyl chains .
Preparation Methods
Table 1: Summary of Synthetic Methods for Similar Thiadiazole Derivatives
Table 2: Typical Reaction Conditions
| Reaction Step | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethanol or acetic acid | Reflux | 4–8 hours | 70–85 |
| Sulfur substitution | DMSO | Room temp to 60°C | 2–6 hours | 55–78 |
| Amide formation | DMF or DCM | Room temp | 12–24 hours | 65–90 |
Q & A
Q. What synthetic strategies are recommended for the preparation of 2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide?
A two-step approach is commonly employed:
- Step 1 : Synthesis of the 1,3,4-thiadiazol-2-thiol core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).
- Step 2 : Functionalization via nucleophilic substitution or thiol-disulfide exchange to introduce the 4-chlorobenzylsulfanyl and acetamide groups. Controlled reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve yields. Solvent selection (e.g., DMF or acetonitrile) impacts regioselectivity .
Q. What analytical methods are suitable for characterizing this compound’s purity and structural integrity?
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 254 nm for purity assessment. Detection limits as low as 0.1% impurities can be achieved .
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. Discrepancies in thiadiazole ring geometry (e.g., S–C bond lengths ~1.68–1.72 Å) should be cross-validated with DFT calculations .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions by precise control of residence time .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track thiol intermediate formation and adjust reagent stoichiometry dynamically .
Advanced Research Questions
Q. How should researchers address discrepancies in crystallographic data, such as anomalous bond angles in the thiadiazole ring?
- Refinement protocols : Use SHELXL’s restraints for anisotropic displacement parameters. If angles deviate >5° from idealized values (e.g., C–S–C angles ~95–100°), re-examine data collection for crystal twinning or radiation damage .
- Cross-validation : Compare with NMR-derived dihedral angles (e.g., NOESY for spatial proximity) to resolve ambiguities in sulfur hybridization states .
Q. What computational methods are effective for predicting the compound’s bioactivity or binding affinity?
- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with target proteins (e.g., kinases). Parameterize sulfur atoms using RESP charges derived from HF/6-31G* calculations .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyano-dimethylpropyl group under physiological conditions .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., ¹H NMR splitting patterns)?
- Variable-temperature NMR : Probe dynamic processes (e.g., hindered rotation of the 4-chlorobenzyl group) by acquiring spectra at 25°C and −40°C. Splitting at lower temperatures confirms rotational barriers .
- 2D-COSY/HSQC : Assign overlapping peaks in the acetamide region (δ 6.5–7.5 ppm) by correlating proton-proton and proton-carbon couplings .
Q. What strategies are recommended for scaling up synthesis without compromising yield?
- Continuous-flow systems : Implement segmented flow reactors to handle exothermic thiol-ene reactions. Maintain laminar flow rates (0.1–0.5 mL/min) to prevent clogging from sulfur precipitates .
- Catalyst immobilization : Use silica-supported Pd catalysts for Suzuki-Miyaura coupling steps, enabling easy recovery and reuse .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
